3-amino-3-(3-cyanophenyl)propanoic Acid
Description
Significance of β-Amino Acids as Chiral Building Blocks and Molecular Scaffolds
β-amino acids are structural isomers of the more commonly known α-amino acids, which are the fundamental building blocks of proteins. In β-amino acids, the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties.
One of the most significant attributes of β-amino acids is their utility as chiral building blocks in organic synthesis. ebi.ac.uk Chirality, or "handedness," is a critical feature in many biologically active molecules, and the ability to introduce specific stereochemistry is paramount in drug design. β-amino acids provide a versatile platform for constructing complex, stereochemically defined molecules. ebi.ac.uk
Furthermore, peptides synthesized from β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation compared to their α-peptide counterparts. This enhanced stability makes them attractive candidates for the development of new therapeutic agents with improved pharmacokinetic profiles. masterorganicchemistry.com The unique folding patterns of β-peptides also allow for the creation of novel three-dimensional structures not accessible with α-amino acids, opening up new avenues in molecular design and biomimicry. masterorganicchemistry.com
Overview of 3-Amino-3-(3-cyanophenyl)propanoic Acid within β-Amino Acid Research
Within the diverse family of β-amino acids, this compound has garnered attention as a valuable synthetic intermediate and a structural motif in medicinal chemistry. chemimpex.comchemimpex.com Its structure incorporates a chiral β-amino acid backbone and a phenyl ring substituted with a cyano group. This combination of features makes it a useful component in the synthesis of more complex molecules. google.com
The presence of the cyanophenyl group makes it a subject of interest in neuropharmacology, as it can serve as a precursor for the development of novel neurotransmitter analogs. chemimpex.com Specifically, it has been investigated for its potential to modulate neurotransmitter receptors, which could lead to new treatments for neurological disorders. chemimpex.com Research has pointed towards its relevance in the study of glutamate (B1630785) receptors, which are crucial for synaptic plasticity and cognitive function. chemimpex.com
Moreover, like other β-amino acids, this compound is utilized as a building block in the synthesis of peptides and other bioactive molecules. google.comsigmaaldrich.com Its incorporation into peptide chains can influence their conformation and stability, a key consideration in the design of new drugs. sigmaaldrich.com The synthesis of its enantiomers and protected derivatives is a key area of research, as this allows for its use in stereoselective synthesis, a cornerstone of modern pharmaceutical development. A related compound, the 4-cyano isomer, has been synthesized by separating the enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate through enantioselective N-acylation using the enzyme Candida antarctica lipase (B570770) A (CAL-A). researchgate.net
Chemical Data
Below are tables detailing the key chemical properties and identifiers for this compound.
Table 1: Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H10N2O2 | nih.gov |
| Molecular Weight | 190.20 g/mol | nih.gov |
| Appearance | White solid | N/A |
Table 2: Identifiers
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | (3S)-3-amino-3-(3-cyanophenyl)propanoic acid | nih.gov |
| CAS Number | 791778-00-2 | nih.gov |
| PubChem CID | 7016479 | nih.gov |
| SMILES | C1=CC(=CC(=C1)C@HO)N)C#N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 3 3 Cyanophenyl Propanoic Acid
Racemic Synthesis Approaches
Racemic 3-amino-3-(3-cyanophenyl)propanoic acid is commonly prepared through condensation reactions that bring together the core components of the molecule in a straightforward manner. These methods are valued for their simplicity and the accessibility of the required starting materials.
Modified Rodionov Method and Related Condensation Reactions
The synthesis of β-amino acids from aromatic aldehydes is often achieved through reactions related to the Rodionov reaction. This method, in its modified form, involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297), in a suitable solvent.
For the synthesis of this compound, the reaction proceeds by heating 3-cyanobenzaldehyde (B1676564), malonic acid, and ammonium acetate in an alcoholic solvent such as ethanol (B145695) or methanol. google.comwiley-vch.de The mixture is typically refluxed for several hours. google.com During the reaction, a precipitate of the desired β-amino acid forms, which can then be isolated by filtration after cooling the reaction mixture. wiley-vch.de This approach provides a direct and efficient route to the racemic product. The general reaction scheme is a three-component condensation that assembles the β-amino acid core structure. researchgate.net
One-Pot Synthetic Strategies
One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. The preparation of 3-amino-3-arylpropionic acids is well-suited to such a strategy. researchgate.netscribd.com This approach typically involves the same reactants as the modified Rodionov method: an aryl aldehyde (in this case, 3-cyanobenzaldehyde), malonic acid, and ammonium acetate. google.com
The key feature of the one-pot method is that the initial condensation and subsequent reactions occur in a single reaction vessel. scribd.com By refluxing the three components in a solvent like ethanol, the desired this compound can be formed and precipitated from the reaction mixture, often in moderate to good yields. google.comscribd.com Some procedures may follow the condensation with an in-situ esterification step if the corresponding ester is the desired product. google.com These methods are advantageous due to their operational simplicity and often result in higher yields with easier workup procedures. google.com
Precursor Synthesis and Functional Group Interconversions
The primary precursor for the synthesis of this compound is 3-cyanobenzaldehyde. This starting material is commercially available or can be synthesized through various methods, such as the oxidation of 3-cyanotoluene or the reduction of 3-cyanobenzoyl chloride.
Functional group interconversion represents an alternative synthetic route. For instance, a molecule with a different functional group at the meta-position of the phenyl ring, such as a nitro or a halogen group, could be synthesized and then converted to the cyano group at a later stage. A common method for introducing a cyano group is the Sandmeyer reaction, starting from an amino group, or nucleophilic substitution of a suitable leaving group. However, direct condensation methods starting from 3-cyanobenzaldehyde are generally more straightforward and are the preferred route for this specific compound.
Enantioselective Synthesis of this compound
The production of enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals and other specialized fields. chemimpex.comchemimpex.com Enantioselective synthesis is most commonly achieved through the resolution of a racemic mixture.
Biocatalytic Resolution Techniques
Biocatalysis offers a powerful and environmentally friendly approach to resolving racemic mixtures. nih.gov Enzymes, particularly lipases, are widely used due to their high enantioselectivity and ability to function under mild reaction conditions. nih.govsemanticscholar.org The most common strategy is the kinetic resolution of a racemic ester of the target amino acid.
Lipase-catalyzed enantioselective acylation is a well-established method for the kinetic resolution of racemic amino esters. researchgate.net This technique has been successfully applied to the resolution of the structurally similar racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, providing a clear model for the resolution of the 3-cyano isomer. researchgate.netresearchgate.net
In this process, the racemic amino ester is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For example, using Candida antarctica lipase A (CAL-A), one enantiomer of the amino ester is selectively N-acylated. researchgate.net The resulting acylated product and the unreacted amino ester can then be separated. Subsequent hydrolysis of each component yields the two enantiomers of the desired amino acid in high enantiomeric purity. researchgate.netresearchgate.net
The efficiency and enantioselectivity of this resolution are highly dependent on the reaction conditions, particularly the choice of solvent and acyl donor. researchgate.net Research on the 4-cyano isomer demonstrated that neat butyl butanoate served as both the solvent and acyl donor, providing the highest enantioselectivity. researchgate.net
Table 1: Optimization of Lipase-Catalyzed N-Acylation of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate researchgate.net
| Entry | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Amide | Enantioselectivity (E) |
| 1 | 2,2,2-Trifluoroethyl butanoate | i-Pr₂O | 48 | 65 | 11 |
| 2 | 2,2,2-Trifluoroethyl butanoate | Et₂O | 47 | 45 | 5 |
| 3 | 2,2,2-Trifluoroethyl butanoate | MeCN | 30 | 50 | 6 |
| 4 | 2,2,2-Trifluoroethyl butanoate | THF | 10 | 40 | 5 |
| 5 | Ethyl butanoate | Ethyl butanoate | 50 | 10 | 1.4 |
| 6 | Butyl butanoate | Butyl butanoate | 48 | 80 | 25 |
This data, while for the 4-cyano isomer, illustrates the typical optimization process and the significant impact of reaction conditions on the outcome of lipase-catalyzed resolutions.
Following the enzymatic resolution and separation, the isolated enantiomers (the acylated ester and the unreacted ester) are subjected to hydrolysis under acidic conditions to yield the final (R)- and (S)-3-amino-3-(3-cyanophenyl)propanoic acid. researchgate.net
Enzyme Screening and Optimization for Stereoselectivity
The kinetic resolution of racemic β-amino acid esters is a prominent biocatalytic method for obtaining enantiomerically pure compounds. This process often involves screening various enzymes to find one with high activity and stereoselectivity for the target substrate. Lipases are a common choice for this purpose.
For instance, in the synthesis of the structurally related isomer, 3-amino-3-(4-cyanophenyl)propanoic acid, Candida antarctica lipase A (CAL-A) was identified as a highly effective biocatalyst. researchgate.net The resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was achieved through an enantioselective N-acylation reaction. researchgate.net In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Optimization of reaction conditions is crucial for maximizing both the conversion rate and the enantiomeric excess (e.e.) of the product. Key parameters that are typically optimized include the choice of acyl donor, solvent, and temperature. For the resolution of ethyl 3-amino-3-(4-cyanophenyl)propanoate, neat butyl butanoate served as both the acyl donor and the solvent, proving to be a highly efficient system. researchgate.net Generally, lipases like those from Pseudomonas cepacia (lipase PS) have also shown excellent stereoselectivity in the hydrolysis of various β-amino acid esters, often achieving high enantiomeric excess (≥99%) for both the resulting acid and the unreacted ester. semanticscholar.org
The effectiveness of a particular enzyme is quantified by its enantioselectivity value (E). An E value greater than 200 is considered excellent for preparative-scale resolutions. semanticscholar.org
Table 1: Enzyme Performance in the Resolution of β-Amino Acid Esters
| Enzyme | Substrate Type | Reaction Type | Selectivity | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Candida antarctica lipase A (CAL-A) | Aryl β-Amino Acid Ester | N-acylation | High (S-selective) | >99% |
| Pseudomonas cepacia lipase (PS) | Aryl β-Amino Acid Ester | Hydrolysis | Excellent (E > 200) | ≥99% |
Substrate Requirements and Limitations in Biocatalysis
The substrate scope is a critical consideration in biocatalysis, as enzyme activity and selectivity can be highly dependent on the structure of the substrate. Lipases generally exhibit broad substrate specificity, which makes them valuable biocatalysts. nih.gov However, the substitution pattern on the aromatic ring of aryl-substituted β-amino acids can influence the efficiency of the enzymatic resolution.
Studies on various β-aryl-β-amino esters have shown that lipases can accommodate a range of substituents, from electron-donating to electron-withdrawing groups, on the phenyl ring. researchgate.net For example, lipase PS-catalyzed hydrolysis has been successfully applied to β-amino esters with phenyl, p-methoxyphenyl, and p-fluorophenyl substituents. semanticscholar.orgresearchgate.net
While specific data on the 3-cyanophenyl substituent's effect on a wide range of enzymes is limited, the successful resolution of the 4-cyano isomer using CAL-A suggests that the cyano group is well-tolerated. researchgate.net The position of the substituent can, however, impact the enzyme's ability to bind the substrate effectively in the active site, potentially altering the reaction rate and enantioselectivity. Generally, the active site of lipases is flexible enough to accommodate various acyl and alcohol moieties, but significant steric hindrance near the reactive center can limit or inhibit catalysis. nih.gov
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a powerful means to access enantiomerically pure β-amino acids directly, without the need for resolving a racemic mixture. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the chiral product. wikipedia.org This strategy has been widely applied to the synthesis of various amino acids.
A common and effective class of chiral auxiliaries are Evans' oxazolidinones. These are typically derived from readily available amino alcohols. In a typical sequence, the oxazolidinone is acylated, and the resulting imide is enolized. The chiral auxiliary then shields one face of the enolate, directing the approach of an electrophile from the less hindered side. This method is highly effective for asymmetric alkylation and aldol reactions. wikipedia.org
Another widely used class of auxiliaries includes pseudoephedrine and its derivatives. When used to form an amide with a carboxylic acid, the chiral centers on the pseudoephedrine molecule direct the stereoselective alkylation of the α-carbon following deprotonation. While no specific synthesis of this compound using a chiral auxiliary has been detailed in the reviewed literature, these established methodologies represent a viable and predictable route to its enantioselective synthesis. The general approach would involve attaching a suitable chiral auxiliary to a propanoic acid derivative, followed by a stereoselective amination or a related transformation to install the amino group at the β-position.
Asymmetric Catalysis in β-Amino Acid Formation
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Various catalytic systems have been developed for the synthesis of chiral β-amino acids.
One prominent method is the catalytic asymmetric conjugate addition (or aza-Michael reaction) of an amine-based nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the addition of an ammonia equivalent to 3-(3-cyanophenyl)propenoic acid. Chiral metal complexes or organocatalysts are used to control the stereochemistry of the addition.
Recent advancements have also focused on novel catalytic strategies. For example, a cooperative catalysis system using a Ni(II)/cyclo-Box complex and a chiral phosphoric acid has been developed for the cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides, leading to α-arylated β-amino acids with high enantioselectivity. nih.gov Another innovative approach utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the asymmetric aminomethylation of bis-silyl ketene acetals, providing direct access to unprotected β-amino acids in high yield and enantioselectivity. acs.orgnih.gov These methods are broadly applicable to a variety of aromatic and aliphatic β-amino acids and represent the forefront of catalytic asymmetric synthesis in this field. acs.orgnih.gov
Protecting Group Strategies for Amino and Carboxyl Functionalities
In peptide synthesis and other multi-step synthetic sequences, the reactive amino and carboxyl groups of amino acids must be temporarily masked with protecting groups. researchgate.net The choice of protecting groups is dictated by the reaction conditions to be employed in subsequent steps, with orthogonality being a key principle. Orthogonal protecting groups can be removed under distinct conditions without affecting each other. peptide.com
Boc and Fmoc Protection for Peptide Synthesis Applications
For solid-phase peptide synthesis (SPPS), the two most dominant strategies are based on the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups for the protection of the α-amino functionality. biosynth.com
The Boc group is acid-labile and is typically removed with acids such as trifluoroacetic acid (TFA). In the Boc/benzyl (Bn) strategy, side-chain protecting groups are generally benzyl-based ethers or esters, which are removed in the final step by strong acids like hydrofluoric acid (HF). biosynth.com The Boc group is stable to the basic conditions often used for peptide coupling.
The Fmoc group , in contrast, is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine. chempep.com The Fmoc/tert-butyl (tBu) strategy is widely used due to its milder deprotection conditions. chempep.com In this approach, side-chain functionalities are protected with acid-labile groups like tert-butyl ethers, esters, or urethanes, which are stable to piperidine but are cleaved in the final step with TFA. biosynth.com
For this compound, both Boc and Fmoc protected versions are synthetically accessible. Following the enzymatic resolution of its corresponding ester, the resulting enantiopure amino acid can be readily converted to its N-Boc or N-Fmoc derivative. For example, the synthesis of N-Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid was achieved by reacting the free amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (sodium bicarbonate in an acetone/water mixture). researchgate.net Similarly, the Boc-protected derivative can be prepared using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). researchgate.net These protected building blocks are then ready for incorporation into peptide chains using standard coupling reagents.
Table 2: Common Protecting Groups for Amino Acids
| Protecting Group | Abbreviation | Cleavage Condition | Strategy |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) | Boc/Bn |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Fmoc/tBu |
| Benzyl | Bn | Strong Acid (e.g., HF) / Hydrogenolysis | Boc/Bn (Side-chain) |
Industrial Scale-Up Considerations and Process Optimization
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that extend beyond reaction yield. The primary goals of industrial scale-up are to develop a process that is safe, cost-effective, robust, and environmentally sustainable. youtube.com For this compound, this involves careful selection of a synthetic route and meticulous optimization of all process parameters.
A key consideration for scale-up is the choice of the synthetic pathway. One-pot reactions, which combine multiple reaction steps into a single operation, are often favored in industrial settings as they reduce solvent usage, minimize waste, and save time and equipment costs. researchgate.netgoogle.com For instance, a one-pot synthesis of 3-amino-3-arylpropionic acids using an aromatic aldehyde, malonic acid, and ammonium acetate in an alcoholic solvent has been reported as a simple and high-yielding method amenable to large-scale production. google.com
Process optimization involves a systematic investigation of reaction variables to identify the conditions that maximize product yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:
Reagents and Raw Materials: Sourcing readily available, inexpensive, and high-purity starting materials is crucial for economic viability. google.com
Solvent Selection: The ideal solvent should be low-cost, non-toxic, and recyclable, with properties that facilitate both the reaction and subsequent product isolation.
Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned. Lowering temperatures can improve selectivity but may require longer reaction times, while higher temperatures can accelerate reactions but may lead to side products.
Catalyst Efficiency: If a catalyst is used, its loading, activity, selectivity, and potential for recovery and reuse are critical factors.
Purification Methods: Crystallization is often preferred over chromatography on a large scale due to lower costs and solvent consumption. The process must be optimized to ensure high purity and recovery.
Modern approaches to process optimization include Process Intensification , which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com This can involve using continuous flow reactors instead of traditional batch reactors, which can offer better heat and mass transfer, improved safety by minimizing the inventory of hazardous materials, and more consistent product quality. youtube.com
The table below outlines key considerations for the industrial scale-up and optimization of the synthesis of this compound.
| Parameter | Objective | Key Considerations |
| Synthetic Route | Maximize efficiency and minimize steps | One-pot synthesis, convergent routes, avoiding protecting groups if possible. |
| Cost of Goods | Minimize production cost | Use of inexpensive raw materials and solvents; energy efficiency. |
| Process Safety | Ensure safe operation | Hazard analysis of reagents and intermediates; control of exothermic reactions; minimizing toxic waste. |
| Throughput & Yield | Maximize product output | Optimization of catalyst loading, temperature, pressure, and reaction time. |
| Product Purity | Meet quality specifications | Development of robust and scalable purification methods (e.g., crystallization). |
| Sustainability | Minimize environmental impact | Atom economy; solvent recycling; waste treatment and reduction; use of greener reagents. sciencedaily.com |
| Technology | Enhance efficiency and control | Evaluation of continuous manufacturing/flow chemistry vs. batch processing. youtube.com |
Chemical Reactivity and Derivatization Strategies of 3 Amino 3 3 Cyanophenyl Propanoic Acid
Transformations of the Carboxyl Group: Esterification and Amide Bond Formation
The carboxylic acid moiety of 3-amino-3-(3-cyanophenyl)propanoic acid is a primary site for derivatization, most commonly through esterification and amide bond formation. These reactions are fundamental for creating precursors for peptide synthesis or for modifying the molecule's solubility and pharmacokinetic properties.
Esterification: The conversion of the carboxyl group to an ester is a standard transformation. Traditional methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄), are effective. However, to avoid harsh conditions that might affect other functional groups, milder methods are often preferred. For instance, reaction with thionyl chloride (SOCl₂) in an alcohol can yield the corresponding ester hydrochloride in a more rapid, albeit costly, process. google.com Another approach involves the use of halocarbonyl compounds, which react with the amino acid and alcohol under anhydrous conditions to produce the ester hydrohalide. google.com
Amide Bond Formation: Forming an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of peptide chemistry. Direct reaction is generally inefficient due to the formation of a stable ammonium-carboxylate salt. masterorganicchemistry.com Therefore, coupling agents are required to activate the carboxyl group. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), are widely employed to create a reactive ester intermediate that readily couples with an amine. masterorganicchemistry.comrsc.orgresearchgate.net This method is highly efficient for preparing a diverse range of amides under mild conditions. rsc.orgresearchgate.net
Table 1: Representative Conditions for Carboxyl Group Transformations Note: The following data is based on general procedures for β-amino acids and related compounds, as direct studies on this compound are limited.
| Transformation | Reagents & Conditions | Product Type | Key Considerations | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., MeOH, EtOH), SOCl₂ | Methyl or Ethyl Ester Hydrochloride | Faster than traditional acid catalysis; generates SO₂. | google.com |
| Amide Formation | Amine (R-NH₂), EDC, NHS, in organic solvent (e.g., DMF, DCM) | N-Substituted Amide | Widely used in peptide synthesis; mild conditions preserve chirality. | rsc.orgresearchgate.net |
Modifications of the Amino Group: Acylation, Alkylation, and Reductive Amination
The primary amino group provides another key handle for derivatization, allowing for the introduction of a wide variety of substituents through acylation and alkylation reactions.
Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. aklectures.com For example, reaction with acetic anhydride (B1165640) will yield the corresponding N-acetyl derivative. aklectures.com This transformation is often used to install protecting groups, such as the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, which are essential for stepwise peptide synthesis. researchgate.netpeptide.com These protecting groups prevent the amine from participating in unwanted side reactions during the activation and coupling of the carboxyl group. peptide.com
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. More controlled methods are generally preferred for specific applications.
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the amino group with an aldehyde or ketone to form a transient imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. This powerful reaction allows for the introduction of a wide range of substituents with high specificity.
Table 2: Common Amino Group Modifications Note: The following data is based on general procedures for amino acids, as direct studies on this compound are limited.
| Modification | Reagents & Conditions | Product Type | Application | Reference |
|---|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., NaHCO₃), aq. solvent | N-Boc protected amino acid | Protecting group for peptide synthesis (acid-labile). | researchgate.netpeptide.com |
| N-Fmoc Protection | Fmoc-OSu, base (e.g., NaHCO₃), aq. acetone | N-Fmoc protected amino acid | Protecting group for peptide synthesis (base-labile). | researchgate.net |
Reactivity of the Cyano Group: Hydrolysis and Reduction Pathways
The aromatic cyano (nitrile) group is a versatile functional group that can be converted into other important moieties, primarily through hydrolysis or reduction.
Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions with heating. scribd.comlibretexts.org For instance, treatment with a strong acid like sulfuric acid will convert the nitrile into a carboxylic acid, yielding a dicarboxylic acid derivative. znaturforsch.comembibe.com This transformation can be useful for creating linkers or altering the electronic properties of the phenyl ring. The rate and outcome of the hydrolysis can be influenced by the concentration of the acid and the presence of other substituents on the aromatic ring. znaturforsch.com
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon). libretexts.orggoogle.com This reaction converts the cyano-substituted phenyl ring into an aminomethyl-substituted one, providing an additional site for conjugation or further functionalization.
Table 3: Key Reactions of the Cyano Group Note: The following data is based on general reactivity of benzonitriles.
| Transformation | Reagents & Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Conc. H₂SO₄, H₂O, heat | 3-(3-Carboxyphenyl)-β-alanine | Converts nitrile to carboxylic acid. | scribd.comznaturforsch.comembibe.com |
| Reduction | 1. LiAlH₄ in THF; 2. H₂O | 3-Amino-3-(3-(aminomethyl)phenyl)propanoic acid | Converts nitrile to a primary amine. | libretexts.org |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C catalyst | 3-Amino-3-(3-(aminomethyl)phenyl)propanoic acid | Alternative reduction method. | google.com |
Coupling Reactions for Complex Molecule Synthesis (e.g., Peptide Coupling)
As a β-amino acid, this compound is a valuable building block for synthesizing peptidomimetics and other complex molecules. The presence of the N-terminal amine and C-terminal carboxylate allows it to be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. peptide.com
The process typically involves:
Protection: The α-amino group is protected with an Fmoc or Boc group. researchgate.netpeptide.com
Activation: The carboxyl group is activated using a coupling reagent like EDC/NHS or HATU. rsc.org
Coupling: The activated amino acid is reacted with the free amino group of another amino acid or a growing peptide chain. ucl.ac.uk
Deprotection: The N-terminal protecting group is removed to allow for the next coupling cycle.
The unique structure of β-amino acids can impart specific conformational constraints on the resulting peptides, making them of interest for developing enzyme inhibitors or other bioactive molecules. google.com Furthermore, the cyano group can serve as a unique spectroscopic probe or a site for further modification within the final peptide structure. thieme-connect.de
Bioconjugation and Probe Derivatization
The distinct functional groups of this compound make it a candidate for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a protein or nucleic acid. creative-biolabs.com The primary amine and carboxylic acid are the most common handles for these reactions. cytometry.mebiosyn.com
Amine-reactive conjugation: The primary amine can be targeted by N-hydroxysuccinimide (NHS) esters, which are commonly used to label proteins on surface-exposed lysine (B10760008) residues. creative-biolabs.com By converting a fluorophore or other reporter molecule into an NHS ester, it can be covalently attached to the amino group of our compound.
Carboxyl-reactive conjugation: The carboxylic acid can be activated with carbodiimides (like EDC) to react with primary amines on a biomolecule. rsc.orgresearchgate.net This allows the compound to be conjugated to proteins or other amine-containing structures.
The cyano group itself can also participate in specific conjugation chemistries. Electron-deficient nitriles, such as those on heteroaromatic rings, have been shown to react selectively with thiol groups (like those in cysteine residues) to form stable linkages, a strategy that could potentially be adapted for this molecule. acs.orgnih.gov This tripartite reactivity makes this compound a versatile scaffold for developing targeted probes, where one part of the molecule can be attached to a biomolecule, another to a reporter group (like a fluorophore), and the third part can be used for further modifications.
Stereochemical Aspects and Enantiomeric Control
Importance of Absolute Configuration in β-Amino Acid Chemistry
The absolute configuration of β-amino acids like 3-amino-3-(3-cyanophenyl)propanoic acid plays a pivotal role in their biological activity and chemical properties. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. In the broader context of β-amino acids, their incorporation into peptides can induce specific, stable secondary structures, known as foldamers. The stereochemistry at the β-carbon dictates the folding pattern and the ultimate three-dimensional structure of these synthetic oligomers.
For instance, enantiomerically pure β-aryl-substituted β-amino acids are recognized as crucial scaffolds in the design and synthesis of a variety of pharmaceutical drugs, including anticancer agents. The specific spatial orientation of the amino and phenyl groups determines how the molecule interacts with biological targets such as enzymes and receptors. Therefore, obtaining enantiomerically pure forms of this compound is a critical step in the research and development of new chemical entities.
Enantiomeric Resolution Techniques for this compound
The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through several established methods.
Classical resolution via the formation of diastereomeric salts is a widely employed technique for separating enantiomers of acidic and basic compounds. This method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral base or acid. For a racemic acid like this compound, a chiral base such as brucine, strychnine, or a synthetic amine like (R)-1-phenylethylamine can be used.
The reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by treatment with a strong acid to break the salt linkage. The choice of resolving agent and solvent is crucial and often requires empirical optimization to achieve efficient separation.
A general scheme for this process is as follows:
(±)-Acid + (+)-Base → (+)-Acid·(+)-Base Salt + (-)-Acid·(+)-Base Salt
Separation of diastereomeric salts by crystallization.
Acidification of each salt to yield (+)-Acid and (-)-Acid.
Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the kinetic resolution of amino acids and their derivatives. A common approach is the enantioselective acylation or hydrolysis of an ester derivative of the racemic amino acid. For example, a study on the closely related compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, demonstrated successful resolution through enantioselective N-acylation catalyzed by Candida antarctica lipase (B570770) A (CAL-A).
In a typical enzymatic kinetic resolution of an amino acid ester, one enantiomer reacts significantly faster with the enzyme to form an acylated product, leaving the unreacted ester enriched in the other enantiomer. The acylated product and the unreacted ester can then be separated and hydrolyzed to yield the two enantiomers of the amino acid. The efficiency of such a resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for obtaining products with high enantiomeric excess.
Dynamic Kinetic Resolution (DKR): A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired enantiomer. This can be achieved by using a racemizing agent in the reaction mixture alongside the enzyme.
Determination and Enhancement of Enantiomeric Excess
The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.
Determination of Enantiomeric Excess: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the enantiomeric excess of chiral compounds like this compound. The choice of the CSP is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often effective for the direct analysis of underivatized amino acids.
The mobile phase composition, including the type of organic modifier and additives, also plays a significant role in the retention and resolution of the enantiomers. The separated enantiomers are detected using a standard detector, such as a UV or fluorescence detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Enhancement of Enantiomeric Excess: The enantiomeric excess of a sample of this compound can be enhanced through various techniques. Recrystallization is a common method where the enantiomerically enriched sample is crystallized from a suitable solvent. In many cases, the crystals will have a higher enantiomeric purity than the initial solution. This process can be repeated until the desired level of enantiomeric excess is achieved.
For resolutions that yield moderate enantiomeric excess, further purification steps are often necessary. In the case of enzymatic resolutions, optimizing reaction conditions such as the enzyme, solvent, acyl donor, and temperature can significantly improve the enantioselectivity and thus the enantiomeric excess of the product.
Below is an interactive table summarizing the resolution techniques:
| Resolution Technique | Principle | Key Considerations |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). | Choice of resolving agent and solvent, number of recrystallization steps. |
| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with a stereoselective enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate. | Enzyme selection, substrate modification (e.g., esterification), reaction conditions (solvent, temperature). |
| Dynamic Kinetic Resolution | Combination of enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of up to 100% for one enantiomer. | A suitable racemization catalyst that does not interfere with the enzyme. |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-amino-3-(3-cyanophenyl)propanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.
Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)
While a complete, publicly available, peer-reviewed NMR spectral analysis for this compound is not readily found, the expected chemical shifts and coupling patterns can be predicted based on its structural motifs and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the 3-cyanophenyl ring would typically appear in the downfield region, between 7.0 and 8.0 ppm. The methine proton (CH) adjacent to the amino and phenyl groups would likely be observed as a multiplet, its chemical shift influenced by the neighboring substituents. The methylene (B1212753) protons (CH₂) of the propanoic acid backbone would present as a complex multiplet due to diastereotopicity and coupling to the adjacent chiral center. The amino (NH₂) protons and the carboxylic acid (OH) proton are expected to be broad signals, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the aromatic ring would generate several signals between 110 and 150 ppm, with the carbon attached to the cyano group having a distinct chemical shift. The cyano carbon itself would appear around 115-125 ppm. The benzylic methine carbon (CH) and the methylene carbon (CH₂) would have signals in the aliphatic region of the spectrum.
For the related compound, ethyl 3-amino-3-(4-cyanophenyl)propanoate, the following ¹³C NMR chemical shifts have been reported and can serve as a reference: 13.8, 38.2, 50.5, 60.6, 111.6, 118.4, 2 × 128.9, 2 × 132.5, 142.0, 168.8 ppm. researchgate.net
2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal the coupling relationships between adjacent protons, for instance, between the methine proton and the methylene protons.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
Conformational Analysis through NMR
The conformational preferences of this compound in solution can be investigated using advanced NMR techniques. anaxlab.com By analyzing the coupling constants (³J-values) obtained from high-resolution ¹H NMR spectra, the dihedral angles between adjacent protons can be estimated using the Karplus equation. This information, combined with data from Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which identify protons that are close in space, allows for the determination of the predominant solution-state conformation of the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
For the analogous compound 3-amino-3-(4-cyanophenyl)propanoic acid, characteristic IR absorptions (in KBr, cm⁻¹) have been reported at 3296, 2964, 2228, 1740, and 1654 cm⁻¹. researchgate.net Based on this, the following absorptions can be anticipated for the 3-cyano isomer:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration, often overlapping with C-H stretches. |
| N-H (Amine) | 3400 - 3250 | Stretching vibrations. |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations. |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations. |
| C≡N (Nitrile) | ~2230 | A sharp, characteristic stretching vibration. |
| C=O (Carboxylic Acid) | ~1710 | Carbonyl stretching vibration. |
| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations. |
These characteristic peaks provide a spectroscopic fingerprint for the presence of the carboxylic acid, amine, and cyanophenyl functionalities.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular weight is 190.20 g/mol . nih.govcymitquimica.com
In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 190 or 191, respectively. The fragmentation of the molecule under ionization would lead to several characteristic daughter ions. While specific experimental mass spectral data for this compound is not widely published, fragmentation would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). The cleavage of the bond between the chiral carbon and the phenyl ring would also be a probable fragmentation pathway.
For a derivative, N-Fmoc-3-amino-3-(4-cyanophenyl)propanoic acid, mass spectrometry (Chemical Ionization) showed a prominent [M+H]⁺ ion and significant fragment ions at m/z 196, 178, and 165, which correspond to cleavages related to the Fmoc protecting group and the amino acid scaffold. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center in this compound. To date, there are no publicly available crystal structures for this specific compound in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed atomic-level map of the molecule, confirming its connectivity and stereochemistry and revealing intermolecular interactions such as hydrogen bonding in the crystal lattice.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, it exists as a pair of enantiomers, the (R)- and (S)-forms. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.
The separation is typically achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. Several types of CSPs are effective for the separation of amino acids and their derivatives, including:
Macrocyclic glycopeptide-based CSPs: Such as those based on teicoplanin.
Polysaccharide-based CSPs: Derived from cellulose (B213188) or amylose.
Crown ether-based CSPs: These are particularly effective for the separation of primary amino acids.
The choice of mobile phase, often a mixture of an organic solvent like ethanol (B145695) or acetonitrile (B52724) and an acidic or basic modifier, is crucial for achieving optimal separation. The development of a validated chiral HPLC method is essential for quality control in any application where the specific chirality of this compound is important.
Theoretical and Computational Investigations of 3 Amino 3 3 Cyanophenyl Propanoic Acid
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 3-amino-3-(3-cyanophenyl)propanoic acid is fundamentally influenced by the interplay of its constituent functional groups. The cyanophenyl group, with its electron-withdrawing nitrile function and the aromatic phenyl ring, creates a region of significant π-electron delocalization. Molecular Orbital (MO) theory provides a framework for understanding this delocalization.
In the context of MO theory, the atomic orbitals of the cyanophenyl ring combine to form a set of π molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For molecules with similar aromatic systems, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the electron-withdrawing cyano group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Computational methods can precisely calculate the energies and spatial distributions of these frontier orbitals, which are essential for predicting how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
The presence of three rotatable single bonds in this compound allows for a range of possible three-dimensional conformations. nih.gov Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This is typically achieved by systematically rotating the bonds and calculating the potential energy of each resulting structure.
Molecular Dynamics (MD) simulations offer a more dynamic perspective by simulating the movement of the atoms over time. nih.govyoutube.com By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape of the molecule, revealing not only the stable conformers but also the energy barriers between them. acs.orgnih.gov Such simulations, often performed with the molecule in a solvent like water to mimic physiological conditions, provide valuable information on the molecule's flexibility, the time-averaged distribution of its conformations, and the intramolecular interactions, such as hydrogen bonds, that stabilize certain shapes. nih.gov This understanding is crucial, as the specific 3D conformation of the molecule can dictate its ability to bind to biological targets. acs.org
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For instance, DFT can compute the theoretical infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. These calculations can help assign the peaks observed in an experimental spectrum to specific vibrational modes, such as the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, and the N-H bends of the amino group.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy. functmaterials.org.ua By calculating the magnetic shielding around each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated.
Hypothetical Predicted Spectroscopic Data
| Spectrum | Functional Group | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic protons (C₆H₄) | δ 7.5–8.1 ppm |
| ¹H NMR | β-proton (CH-N) | δ 3.2–3.5 ppm |
| ¹H NMR | Carboxylic acid proton (COOH) | δ 12–13 ppm |
| ¹³C NMR | Cyano carbon (C≡N) | δ ~117 ppm |
| ¹³C NMR | Carboxyl carbon (C=O) | δ ~174 ppm |
| IR | C≡N stretch | ~2230 cm⁻¹ |
| IR | C=O stretch | ~1710 cm⁻¹ |
Note: These are generalized, expected values. Actual values would be determined by specific DFT calculations.
DFT is a powerful tool for investigating chemical reactions at a molecular level. It can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The shikimate pathway, which involves the synthesis of aromatic amino acids, is an example of a biological pathway whose reaction mechanisms can be studied using these computational methods. scispace.com
By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined. This allows chemists to predict reaction rates and understand the detailed mechanism by which a reaction occurs. For this compound, one could theoretically model reactions such as peptide bond formation involving the amino or carboxyl groups, or reactions at the nitrile group, to understand its chemical reactivity and metabolic fate.
Solvent Effects on Molecular Geometry and Reactivity
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
The polar amino, carboxylic acid, and cyano groups are expected to interact strongly with polar solvents like water through hydrogen bonding and dipole-dipole interactions. These interactions can stabilize certain conformations over others and alter the electronic properties of the molecule, such as its dipole moment and the charge distribution. This, in turn, can affect the molecule's reactivity; for example, a polar solvent might stabilize a charged transition state, thereby accelerating a reaction.
In Silico Prediction of Structure-Reactivity Relationships
In silico methods are widely used to establish Quantitative Structure-Activity Relationships (QSAR), which link the structural or physicochemical properties of a series of compounds to their biological activity or chemical reactivity. mdpi.comfrontiersin.org For this compound, computational tools can calculate a variety of molecular descriptors. nih.gov
These descriptors include:
Electronic descriptors: HOMO/LUMO energies, dipole moment, and the molecular electrostatic potential (MEP) map, which shows the charge distribution across the molecule.
Topological descriptors: Molecular size, shape, and branching.
Steric descriptors: Molecular volume and surface area.
By developing a QSAR model based on a set of similar molecules with known activities, it becomes possible to predict the activity of this compound. researchgate.net This approach is invaluable in fields like drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Chiral Building Block in Multistep Organic Synthesis
The enantiomerically pure forms of 3-amino-3-(3-cyanophenyl)propanoic acid, namely the (R) and (S) isomers, are highly valued as chiral building blocks in asymmetric synthesis. chemimpex.comsigmaaldrich.comtcichemicals.com Chiral building blocks are essential starting materials for the synthesis of complex, single-enantiomer molecules, which is a critical requirement in the pharmaceutical industry. The unique structure of this compound allows it to serve as a versatile scaffold for constructing novel therapeutics, particularly those targeting neurological disorders. chemimpex.comchemimpex.com
The successful incorporation of this building block into larger molecules often requires the use of protecting groups for the amino and carboxylic acid functions. The most common protecting groups are tert-butoxycarbonyl (Boc) for the amino group and various esters for the acid. americanchemicalsuppliers.comresearchgate.net The synthesis of these N-protected derivatives, such as Boc-(R)-3-amino-3-(3-cyanophenyl)propionic acid and its (S)-counterpart, is a well-established process that enables its use in standard synthetic methodologies like peptide synthesis. americanchemicalsuppliers.comresearchgate.net
Table 1: Common Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
|---|---|---|---|
| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com |
| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) kennesaw.edu |
| Carboxylic Acid | Methyl/Ethyl Ester | - | Hydrolysis (Acid or Base) |
Design and Construction of Peptide and Peptidomimetic Structures
As an unnatural β-amino acid, this compound is a valuable component in the design of peptides and peptidomimetics. sigmaaldrich.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. sigmaaldrich.com The incorporation of β-amino acids like this one into a peptide sequence creates a "β-peptide," which can adopt stable secondary structures (helices, sheets) and exhibits remarkable resistance to degradation by proteases that readily cleave natural α-peptides. sigmaaldrich.com
The construction of these modified peptides typically employs solid-phase peptide synthesis (SPPS). kennesaw.edupolypeptide.com In this method, the C-terminus of the first amino acid is anchored to a polymer resin, and subsequent amino acids are added one by one in a cycle of deprotection and coupling reactions. masterorganicchemistry.compolypeptide.com The use of Fmoc- or Boc-protected this compound allows for its seamless integration into these automated synthesis protocols. researchgate.netkennesaw.edu The resulting peptides and peptidomimetics are key tools in drug discovery and for studying protein-protein interactions. sigmaaldrich.com
Integration into Combinatorial Libraries for Chemical Diversity
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. iipseries.org These libraries are then screened for biological activity to identify new drug leads. This compound serves as an excellent "scaffold" or core structure for building such libraries. sigmaaldrich.com
Starting with this central building block, chemists can introduce diversity by reacting the amino group, the carboxylic acid group, or even by modifying the cyano group on the phenyl ring. By using a wide array of different reactants at each of these points, a vast library of unique compounds can be generated. iipseries.org The inclusion of unnatural amino acids like this compound significantly expands the "chemical space" that can be explored, increasing the probability of discovering molecules with novel biological functions. sigmaaldrich.com This approach accelerates the drug discovery process compared to traditional one-at-a-time synthesis.
Development of Novel Materials with Tuned Properties (e.g., Polymers)
The unique chemical structure of this compound makes it a promising monomer for the synthesis of advanced polymers with tailored properties. Its ability to be incorporated into polyamide chains, similar to how natural amino acids form proteins, allows for the creation of synthetic poly(amino acid)s. mdpi.com These materials are often biocompatible and biodegradable, making them suitable for biomedical applications such as drug delivery systems. mdpi.com
Furthermore, the compound can be used as a functional monomer in the creation of Molecularly Imprinted Polymers (MIPs). researchgate.net In this technique, a polymer network is formed around a template molecule—in this case, this compound or a derivative. After the template is removed, it leaves a cavity that is specifically shaped to re-bind the molecule with high selectivity. researchgate.net Such MIPs could be used as sensors, in separation science, or as catalysts.
Table 2: Potential Polymer Applications
| Polymer Type | Role of the Compound | Potential Application |
|---|---|---|
| Polyamide/Poly(amino acid) | Monomer | Biocompatible materials, drug delivery vehicles mdpi.com |
| Molecularly Imprinted Polymer (MIP) | Functional Monomer/Template | Selective sensors, separation media researchgate.net |
Precursor in the Synthesis of Mechanistic Biological Probes
Mechanistic biological probes are specialized molecules designed to investigate, visualize, or measure specific biological processes or targets, such as enzymes or receptors. nih.govnih.gov this compound can serve as a core structure for the synthesis of such probes. Its defined stereochemistry and multiple functionalization points allow for the precise attachment of reporter groups (e.g., fluorophores) and targeting moieties.
For example, a fluorescent dye could be chemically linked to the amino group of the molecule. The resulting fluorescent probe could then be used in live-cell imaging to track its uptake or localization, or to report on its interaction with a specific biological target. nih.gov The cyanophenyl group itself can sometimes act as an intrinsic spectroscopic marker or as a handle for further chemical modification. The ability to build complex probes from this chiral precursor makes it a valuable tool for fundamental research in chemical biology and pharmacology. chemimpex.comchemimpex.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-amino-3-(3-cyanophenyl)propanoic acid |
| (S)-3-amino-3-(3-cyanophenyl)propanoic acid |
| Boc-(R)-3-amino-3-(3-cyanophenyl)propionic acid |
| tert-Butoxycarbonyl (Boc) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Benzyl (Bzl) |
| Piperidine |
Mechanistic Studies of Chemical Transformations Involving 3 Amino 3 3 Cyanophenyl Propanoic Acid
Elucidation of Reaction Mechanisms for Its Synthesis and Derivatization
The synthesis of racemic 3-amino-3-(3-cyanophenyl)propanoic acid can be achieved through various established methods for β-amino acid synthesis. A common and effective method is the Rodionov reaction , which involves the condensation of an aldehyde (3-cyanobenzaldehyde), malonic acid, and ammonia (B1221849) or an ammonium (B1175870) salt.
The mechanism of the Rodionov reaction proceeds through a series of steps:
Knoevenagel Condensation: Initially, 3-cyanobenzaldehyde (B1676564) reacts with malonic acid in the presence of a basic catalyst (like ammonia or an amine) to form a 3-cyanobenzylidene malonic acid intermediate.
Michael Addition: Ammonia then acts as a nucleophile and adds to the α,β-unsaturated system of the intermediate in a Michael-type addition.
Decarboxylation: The resulting adduct undergoes decarboxylation, typically upon heating, to yield the final racemic β-amino acid, this compound.
Derivatization of this compound often involves the protection of the amino and/or carboxylic acid groups, which is a prerequisite for many applications, such as peptide synthesis. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for the amino group.
The mechanism for N-Boc protection typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated.
For N-Fmoc protection , the amino acid is reacted with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). The amino group nucleophilically attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond with the Fmoc group and the release of N-hydroxysuccinimide.
Investigation of Enzyme-Substrate Interactions in Biocatalytic Processes
Biocatalysis offers a highly selective and environmentally benign approach to obtain enantiomerically pure this compound. Lipase-catalyzed kinetic resolution of the corresponding racemic ester is a widely used method. nih.govnih.gov Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. researchgate.netpolimi.it
The mechanism of this enzymatic resolution is based on the formation of a diastereomeric transition state between the chiral substrate and the chiral active site of the enzyme. The key steps are:
Substrate Binding: The racemic ester enters the active site of the lipase (B570770). The active site is a hydrophobic pocket containing a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. acs.org
Enantioselective Acylation: The serine residue of the catalytic triad, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The enzyme's active site is structured to preferentially accommodate one enantiomer over the other, leading to a lower activation energy for the reaction of the preferred enantiomer. acs.orgmdpi.com
Deacylation and Product Release: For the preferred enantiomer, the acyl-enzyme intermediate is then hydrolyzed by a water molecule, releasing the enantiomerically pure carboxylic acid and regenerating the active enzyme. The unreacted ester enantiomer can then be separated from the product.
The enantioselectivity of the lipase is governed by the specific interactions between the substituents around the chiral center of the substrate and the amino acid residues lining the active site pocket of the enzyme. mdpi.com For this compound ethyl ester, the spatial arrangement of the 3-cyanophenyl group, the amino group, and the ester moiety determines the fit within the enzyme's active site.
Influence of Aromatic Substituents on Chemical Reactivity and Selectivity
The cyano (-C≡N) group at the meta position of the phenyl ring significantly influences the chemical reactivity of this compound. The cyano group is a strong electron-withdrawing group (EWG) due to both the inductive effect and the resonance effect. numberanalytics.comvaia.comquora.com
Inductive Effect: The nitrogen atom in the cyano group is more electronegative than the carbon atom, leading to a dipole moment where the electron density is pulled away from the aromatic ring through the sigma bond. numberanalytics.com
Resonance Effect: The cyano group can also withdraw electron density from the aromatic ring via resonance, particularly from the ortho and para positions. vaia.com
This electron-withdrawing nature has several consequences:
Reactivity of the Aromatic Ring: The reduced electron density in the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution reactions. numberanalytics.comvaia.com If such a reaction were to occur, the incoming electrophile would be directed to the meta position relative to the cyano group, as the ortho and para positions are more deactivated due to resonance. vaia.comnumberanalytics.com
Acidity of the Carboxylic Acid: The electron-withdrawing cyano group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing its acidity compared to the unsubstituted 3-amino-3-phenylpropanoic acid.
Basicity of the Amino Group: Conversely, the electron-withdrawing effect of the cyano group reduces the electron density on the nitrogen atom of the amino group, making it less basic.
These electronic effects are crucial in predicting the outcome and controlling the selectivity of chemical reactions involving this compound.
Detailed Analysis of Stereochemical Control Mechanisms
Achieving high stereochemical control is paramount in the synthesis of enantiomerically pure β-amino acids. hilarispublisher.comresearchgate.netnih.gov As discussed in section 8.2, lipase-catalyzed kinetic resolution is a powerful tool for this purpose. The mechanism of stereochemical control lies in the differential binding affinities and reaction rates of the two enantiomers within the chiral environment of the enzyme's active site. The enzyme essentially acts as a chiral catalyst that creates a significant energy difference between the transition states leading to the products from the (R)- and (S)-enantiomers.
Besides enzymatic methods, several other strategies for stereochemical control in the synthesis of β-amino acids have been developed:
Asymmetric Hydrogenation: The hydrogenation of prochiral enamines or β-aminoacrylates using chiral metal catalysts (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can provide direct access to enantiomerically enriched β-amino acids. hilarispublisher.com The stereochemical outcome is determined by the coordination of the substrate to the chiral catalyst, which dictates the face of the double bond that is accessible for hydrogen addition.
Conjugate Addition to Chiral Acceptors: The use of chiral auxiliaries attached to the nitrogen or the carboxyl group of an α,β-unsaturated precursor can direct the conjugate addition of a nucleophile to one face of the molecule, thereby establishing the desired stereochemistry at the β-position. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched β-amino acid.
Mannich-type Reactions: The reaction of an enolate with a chiral imine, or the use of a chiral catalyst to mediate the reaction between an achiral enolate and an achiral imine, can lead to the formation of β-amino carbonyl compounds with high stereoselectivity. organic-chemistry.org
The choice of method for stereochemical control depends on the specific target molecule, the desired enantiomeric purity, and the scalability of the process.
Analogs and Structure Property Relationships Chemical Focus
Synthesis of Substituted 3-amino-3-(cyanophenyl)propanoic Acid Analogs
The synthesis of β-amino acids, particularly those with aryl substituents at the β-position, has been an area of significant research. A common and efficient method for preparing 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). researchgate.netgoogle.com This approach has been utilized to synthesize a variety of analogs with different substituents on the phenyl ring. researchgate.netscribd.com
For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully synthesized. The enantiomers of this compound were then separated using an enantioselective N-acylation reaction catalyzed by Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzymatic resolution provides access to the individual (R) and (S) enantiomers, which can then be converted to their Boc and Fmoc protected derivatives for further use in peptide synthesis. researchgate.net
The general synthetic scheme for the one-pot synthesis of 3-amino-3-arylpropanoic acids is as follows:
A suspension of an aromatic aldehyde, malonic acid, and ammonium acetate in a solvent like ethanol (B145695) is heated under reflux. The desired 3-amino-3-arylpropanoic acid precipitates from the reaction mixture upon cooling and can be isolated by filtration. wiley-vch.de Yields for this reaction vary depending on the specific substituents on the aromatic ring. scribd.com
The following table summarizes the synthesis of various 3-amino-3-arylpropanoic acid analogs using this one-pot method, highlighting the diversity of accessible structures.
| Aryl Aldehyde | Product | Yield | Reference |
| Benzaldehyde | 3-amino-3-phenylpropanoic acid | 74% | google.com |
| p-Chlorobenzaldehyde | 3-amino-3-(4-chlorophenyl)propanoic acid | 65% | wiley-vch.de |
| p-Methoxybenzaldehyde | 3-amino-3-(4-methoxyphenyl)propanoic acid | 45% | wiley-vch.de |
| m-Nitrobenzaldehyde | 3-amino-3-(3-nitrophenyl)propanoic acid | 36% | wiley-vch.de |
Impact of Aromatic Ring Substituents on Chemical Reactivity and Stability
The nature of the substituents on the aromatic ring of 3-amino-3-(cyanophenyl)propanoic acid analogs significantly influences their chemical reactivity and stability. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution within the molecule, affecting reaction rates and the stability of intermediates.
In the context of the one-pot synthesis of 3-amino-3-arylpropanoic acids, the electronic effect of para-substituents has been studied. researchgate.netscribd.com The reaction mechanism is thought to proceed through multiple pathways, and the polarity of the substituents can influence which pathway is favored. For example, the solubility of intermediates can be affected by the polarity of the functional groups on the aromatic ring, thereby shifting the reaction equilibrium. scribd.com
Furthermore, the stability of the β-amino acid itself can be influenced by the aromatic substituents. Electron-withdrawing groups, such as the cyano group in the parent compound, can affect the pKa of both the amino and carboxylic acid groups, influencing the molecule's charge state at a given pH. This, in turn, can impact its solubility, lipophilicity, and interactions with other molecules.
Exploration of Bioisosteric Replacements within the β-Amino Acid Scaffold from a Synthetic Chemistry Perspective
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify a molecule's properties while retaining its desired biological activity. sci-hub.sedrughunter.com This approach can be applied to the 3-amino-3-(3-cyanophenyl)propanoic acid scaffold to explore new chemical space and potentially improve its characteristics. From a synthetic chemistry perspective, several parts of the molecule are amenable to bioisosteric replacement.
Carboxylic Acid Bioisosteres:
The carboxylic acid group is a common target for bioisosteric replacement to enhance metabolic stability and cell permeability. nih.govhyphadiscovery.com A widely used bioisostere for the carboxylic acid moiety is the 5-substituted tetrazole ring. nih.govcambridgemedchemconsulting.comnih.gov Tetrazoles have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions. nih.govcambridgemedchemconsulting.com The synthesis of tetrazoles from nitriles, such as the cyano group on the phenyl ring, is a well-established transformation, offering a potential route to novel analogs. Other reported bioisosteres for carboxylic acids include hydroxamic acids, acylsulfonamides, and 3-hydroxyisoxazoles. nih.govnih.gov
Cyanophenyl Group Bioisosteres:
The cyanophenyl group itself can be replaced with other aromatic or heteroaromatic systems to probe different steric and electronic interactions. drughunter.com For example, the phenyl ring could be replaced by a thiophene, pyridine, or other heterocyclic ring. sci-hub.se The cyano group, an electron-withdrawing substituent, could be replaced by other groups with similar electronic properties, such as a nitro group or a trifluoromethyl group. Alternatively, it could be replaced by electron-donating groups to investigate the impact of altered electronics.
The following table presents some potential bioisosteric replacements for the carboxylic acid and cyanophenyl moieties of this compound.
| Original Group | Bioisosteric Replacement | Rationale |
| Carboxylic Acid | Tetrazole | Similar pKa and hydrogen bonding capabilities, potential for improved metabolic stability. nih.govcambridgemedchemconsulting.com |
| Carboxylic Acid | Acylsulfonamide | Can mimic the acidic proton and hydrogen bonding of a carboxylic acid. nih.gov |
| Carboxylic Acid | 3-Hydroxyisoxazole | Planar, acidic heterocycle with a pKa in the range of carboxylic acids. nih.gov |
| Phenyl | Thiophene | Similar size and shape, can alter electronic properties and metabolic profile. sci-hub.se |
| Cyano Group | Nitro Group | Strong electron-withdrawing group, can mimic electronic effects. |
| Cyano Group | Tetrazole | The nitrile can be a synthetic precursor to a tetrazole ring. |
Design Principles for Modulating Chemical Properties through Structural Variation
The systematic modification of the this compound scaffold should be guided by a set of design principles aimed at achieving specific chemical properties. The core idea is to leverage the understanding of structure-property relationships to rationally design new analogs.
One key principle is the modulation of physicochemical properties such as lipophilicity (logP) and acidity (pKa). The introduction of different substituents on the aromatic ring can have a predictable effect on these properties. For example, adding lipophilic groups like alkyl or halogen substituents will generally increase logP, while introducing polar groups will decrease it. Similarly, the pKa of the carboxylic acid and amino groups will be influenced by the electronic nature of the aromatic substituents. nih.gov
Another important design consideration is conformational control. The β-amino acid backbone is more flexible than that of α-amino acids. nih.govresearchgate.net Introducing bulky substituents on the aromatic ring or at the α- or β-positions of the propanoic acid chain can restrict conformational freedom. This can be a valuable tool for designing molecules with a specific three-dimensional shape, which can be crucial for interacting with biological targets.
Finally, the design of new analogs should consider synthetic feasibility. The chosen modifications should be accessible through reliable and scalable synthetic routes. The one-pot synthesis of 3-amino-3-arylpropanoic acids and the various strategies for bioisosteric replacement provide a strong foundation for the creation of a diverse library of analogs for further study. researchgate.netgoogle.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-3-(3-cyanophenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can be adapted from analogous phenylpropanoic acid derivatives. A common approach involves:
- Step 1 : Michael addition of cyanobenzene derivatives to acrylonitrile or acrylic acid precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the β-cyanophenyl intermediate .
- Step 2 : Hydrolysis of the nitrile group to a carboxylic acid using concentrated HCl or H₂SO₄, followed by amino group introduction via reductive amination (e.g., NaBH₃CN/NH₃) .
- Optimization : Monitor reaction progress with HPLC or TLC. Adjust solvent polarity (e.g., THF vs. DMF) to control regioselectivity. Purity via recrystallization (ethanol/water mixtures) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% by area normalization) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include:
- Aromatic protons (δ 7.5–8.1 ppm, 3-cyanophenyl group).
- β-amino proton (δ 3.2–3.5 ppm, broad singlet).
- Carboxylic acid proton (δ 12–13 ppm, broad) .
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (calculated for C₁₀H₉N₂O₂: 213.07 g/mol) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Avoid moisture to prevent hydrolysis of the nitrile or carboxylic acid groups .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Degradation products may include oxidized cyanophenyl derivatives or decarboxylated analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial dihydrofolate reductase). The cyanophenyl group may engage in π-π stacking, while the carboxylic acid participates in hydrogen bonding .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Focus on the flexibility of the amino-propanoic acid backbone .
- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve discrepancies in observed vs. theoretical NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO or water).
- Tautomerism : Investigate potential keto-enol tautomerism of the β-amino acid moiety using variable-temperature NMR .
- Paramagnetic Impurities : Chelate metal contaminants (e.g., Fe³⁺) with EDTA during purification .
Q. How does the 3-cyanophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Activation : Use EDC/HOBt or DCC to activate the carboxylic acid for amide bond formation. The electron-withdrawing cyano group may reduce nucleophilicity, requiring longer reaction times (24–48 hrs) .
- Side Reactions : Monitor for nitrile hydrolysis under acidic conditions. Replace HCl with milder acids (e.g., AcOH) in coupling buffers .
- Characterization : Confirm coupling efficiency via MALDI-TOF MS for peptide conjugates .
Troubleshooting Data Contradictions
Q. How to address inconsistent biological activity data across studies (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Assay Conditions : Standardize MIC testing (CLSI guidelines) using identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton broth) .
- Compound Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) .
- Metabolite Interference : Test for stability in bacterial lysates using LC-MS to detect degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
